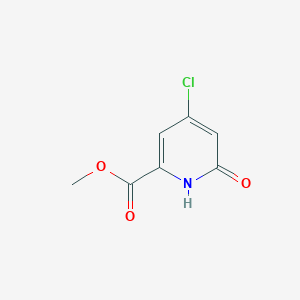
Methyl 4-chloro-6-hydroxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl 6-hydroxypicolinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: Methyl 6-hydroxypicolinate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions
Reduction: Reducing agents (LiAlH4), anhydrous conditions
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Ketones or aldehydes
Reduction: Dechlorinated or dehydroxylated products
Applications De Recherche Scientifique
Methyl 4-chloro-6-hydroxypicolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other picolinic acid derivatives.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-6-hydroxypicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its structural similarity to picolinic acid allows it to bind to metal ions, potentially disrupting metal-dependent enzymes and pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-6-hydroxypicolinate can be compared to other picolinic acid derivatives, such as:
Methyl 6-hydroxypicolinate: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.
4-Chloro-2-picolinic acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.
6-Chloropicolinic acid: Contains a chlorine atom at the 6-position instead of the 4-position, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H6ClNO3 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
methyl 4-chloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |
Clé InChI |
FNUVFUDZZWXUBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)
![4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12432814.png)
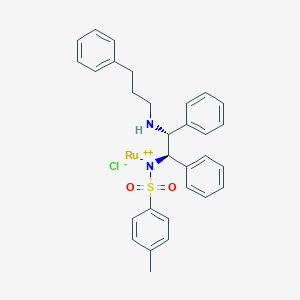
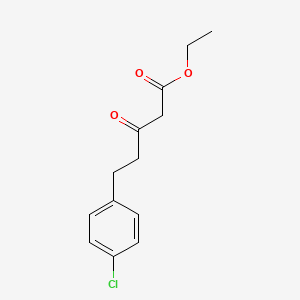
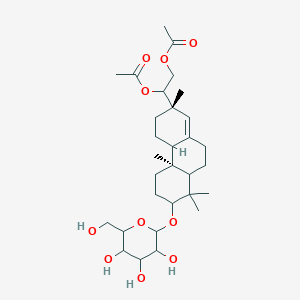

![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)
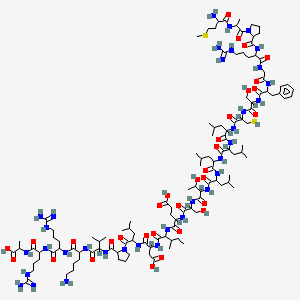
![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
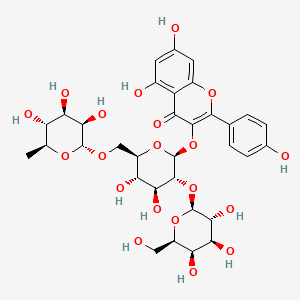
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
